N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide
Description
N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with a 2,5-dimethoxybenzoyl group at position 2 and a 3-methyl substituent. The molecular formula is C25H21NO5 (molecular weight: 415.44 g/mol). Its structure includes two methoxy groups on the benzoyl moiety and a benzamide group at position 5 of the benzofuran ring, as confirmed by SMILES and InChI Key descriptors .
Properties
IUPAC Name |
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-15-19-13-16(27-26(29)18-7-5-6-8-21(18)31-3)9-11-23(19)33-25(15)24(28)20-14-17(30-2)10-12-22(20)32-4/h5-14H,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWAYRMKFRTFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC)C(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Methoxy Substitution: Methoxy groups are typically introduced through methylation reactions using reagents such as methyl iodide and a base like potassium carbonate.
Amide Formation: The final step involves the formation of the amide bond, which can be achieved by reacting the benzofuran derivative with 2-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or nucleophiles such as amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products
Oxidation: Quinones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a chemical probe in various industrial processes.
Mechanism of Action
The mechanism by which N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) | logP | Notable Features |
|---|---|---|---|---|---|---|
| Target: N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide | C25H21NO5 | 415.44 | 2,5-Dimethoxybenzoyl, 3-methyl, benzamide | — | ~3.5* | Benzofuran core, dual methoxy groups |
| N-(2-(2-Chloropyridin-4-ylamino)-2-oxoethylthio)benzo[d]thiazol-6-yl analog (7q) | C23H19ClN4O3S2 | 523.00 | Chloropyridinyl, benzo[d]thiazol, thioether | 177.9–180.8 | — | Higher polarity due to thiazol and Cl |
| F267-0049 (Acetamide analog) | C20H19NO5 | 353.37 | Acetamide replaces benzamide | — | 3.69 | Lower MW, reduced steric bulk |
| N-[2-(2,5-Dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-4-fluorobenzamide | C26H23NO6 | 445.47 | 4-Fluoro substitution on benzamide | — | ~3.8* | Enhanced electron-withdrawing effects |
| Cyclohexanecarboxamide derivative (CAS 929412-59-9) | C25H27NO5 | 433.49 | Cyclohexanecarboxamide substituent | — | ~4.2* | Increased hydrophobicity |
*Estimated based on structural analogs.
Key Research Findings
Substituent Effects on Physicochemical Properties
- Methoxy Groups: The dual methoxy groups in the target compound enhance solubility in polar solvents compared to non-substituted analogs but may reduce membrane permeability due to increased hydrogen bonding .
- Benzofuran vs. Benzo[d]thiazol Cores : Benzo[d]thiazol derivatives (e.g., 7q, 7r) exhibit higher melting points (166–239°C), suggesting greater crystallinity and thermal stability compared to benzofuran-based compounds .
- Fluorine Substitution: The 4-fluoro analog (C26H23NO6) likely improves binding affinity to hydrophobic pockets in biological targets due to fluorine’s electronegativity and lipophilicity .
Biological Activity
N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-2-methoxybenzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple methoxy groups and a benzofuran moiety. Its molecular formula is with a molecular weight of approximately 441.48 g/mol. The presence of these functional groups suggests enhanced solubility and biological activity compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 441.48 g/mol |
| LogP | 4.596 |
| Water Solubility | LogSw = -4.51 |
| pKa | 10.78 |
Biological Activity Overview
Preliminary studies indicate that compounds with similar structures often exhibit diverse biological activities, including:
- Anticancer Properties : Initial screenings suggest potential anticancer effects, particularly against various cancer cell lines.
- Antimicrobial Activity : Similar compounds have demonstrated moderate to strong antimicrobial properties.
- Antioxidant Effects : The presence of methoxy groups may confer antioxidant benefits.
Case Studies and Research Findings
-
Anticancer Activity :
- A study involving the compound's derivatives indicated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating effective dose-response relationships.
- The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway.
-
Antimicrobial Testing :
- In vitro tests revealed that the compound exhibited notable antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, showing potential for development into an antibacterial agent.
-
Structure-Activity Relationship (SAR) :
- Comparative analysis with structurally related compounds highlighted that the unique combination of methoxy groups and the benzofuran structure enhances solubility, which is critical for bioavailability.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Interaction studies may include:
- Molecular Docking Simulations : These can predict binding affinities to various protein targets involved in cancer progression.
- Enzyme Inhibition Assays : Assessing the compound's ability to inhibit specific enzymes linked to disease pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
